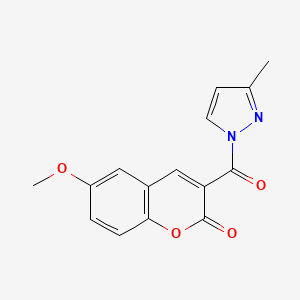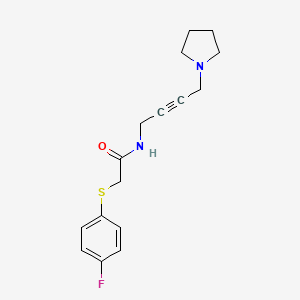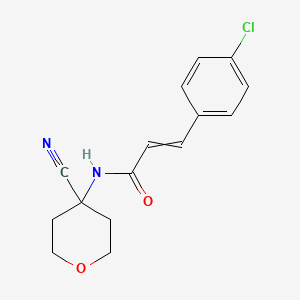![molecular formula C18H19N5O2 B2678567 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-97-0](/img/structure/B2678567.png)
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as SGI-1776, is a small molecule inhibitor of the Pim kinases. Pim kinases are a group of serine/threonine protein kinases that play a crucial role in cell survival, proliferation, and differentiation. The overexpression of Pim kinases has been linked to the development of various types of cancer, making them an attractive target for cancer therapy.
作用機序
SGI-1776 inhibits the activity of Pim kinases by binding to the ATP-binding site of the kinase domain. Pim kinases play a crucial role in the regulation of cell survival, proliferation, and differentiation by phosphorylating various downstream targets, including Bad, a pro-apoptotic protein, and p21, a cell cycle regulator. Inhibition of Pim kinases by SGI-1776 leads to the activation of caspases and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
SGI-1776 has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, SGI-1776 has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. SGI-1776 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating that it may have potential as a combination therapy agent.
実験室実験の利点と制限
One of the advantages of SGI-1776 is its specificity for Pim kinases, which minimizes off-target effects. In addition, SGI-1776 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, SGI-1776 has some limitations for lab experiments. For example, its low solubility in water makes it difficult to work with in aqueous solutions. In addition, SGI-1776 has been shown to have some toxicity in non-cancerous cells, which may limit its therapeutic window.
将来の方向性
There are several future directions for the research and development of SGI-1776. One direction is to explore the potential of SGI-1776 as a combination therapy agent with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to investigate the role of Pim kinases in other diseases, such as autoimmune diseases and viral infections. Finally, there is a need for the development of more potent and selective Pim kinase inhibitors with improved solubility and reduced toxicity.
合成法
The synthesis of SGI-1776 involves a multi-step process that starts with the reaction of 3,5-dimethylphenylhydrazine with 2,4-pentanedione to form 3,5-dimethylphenylhydrazine-1,2-dione. This intermediate is then reacted with 2,3-butanedione and ammonium acetate to form 8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. The yield of the final product is around 20%, and the purity can be improved by recrystallization.
科学的研究の応用
SGI-1776 has been extensively studied in preclinical models of cancer, and its potential as a cancer therapeutic agent has been demonstrated in various types of cancer, including prostate cancer, leukemia, lymphoma, and multiple myeloma. SGI-1776 has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and it has synergistic effects when combined with other anticancer agents.
特性
IUPAC Name |
6-(3,5-dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-6-11(2)8-13(7-10)23-12(3)9-22-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVADKAWNAHRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2678489.png)
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2678494.png)
![1-(2-Aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2678495.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2678496.png)
![2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2678498.png)
![{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2678499.png)
![2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2678501.png)
![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2678503.png)
![4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2678504.png)
![N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2678506.png)
